(E/Z)-SU9516

Description

Properties

IUPAC Name |

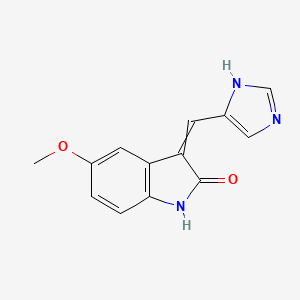

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUKRWAIZMBVCU-WCIBSUBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020706 | |

| Record name | SU 9516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377090-84-1 | |

| Record name | SU 9516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU-9516 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD2SWT2SDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (E/Z)-SU9516 in Colon Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of (E/Z)-SU9516, a 3-substituted indolinone, in the context of colon cancer. The document details the compound's primary targets, downstream signaling effects, and its impact on cell fate, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of cyclin-dependent kinase 2 (cdk2).[1][2][3][4] Its primary mechanism involves binding to the ATP-binding pocket of cdk2, thereby preventing the phosphorylation of key substrates essential for cell cycle progression.[1] This inhibition triggers a cascade of events culminating in cell cycle arrest and apoptosis in colon carcinoma cells.[1][3][4][5]

The key molecular events following SU9516 treatment in colon cancer cells are:

-

Inhibition of Cdk2 Kinase Activity: SU9516 directly inhibits the enzymatic activity of cdk2, a critical regulator of the G1/S phase transition of the cell cycle.[1][3]

-

Reduced Phosphorylation of Retinoblastoma Protein (pRb): As a direct consequence of cdk2 inhibition, the phosphorylation of the retinoblastoma protein (pRb) is significantly decreased.[1][3][4] This leads to a time-dependent reduction in phosphorylated pRb, ranging from 4-64%.[3][4]

-

Sequestration of E2F Transcription Factors: Hypophosphorylated pRb remains bound to the E2F family of transcription factors. This prevents the release of active E2F, which is necessary for the transcription of genes required for S-phase entry and DNA replication.[6] SU9516 treatment promotes the formation of high molecular weight complexes containing E2F, pRb, p107, p130, DP-1, and cyclins A and E.[6]

-

Cell Cycle Arrest: The inhibition of the cdk2/pRb/E2F pathway leads to cell cycle arrest, either at the G0/G1 or G2/M phase, depending on the specific colon cancer cell line and experimental conditions.[1][3][4]

-

Induction of Apoptosis: Prolonged cell cycle arrest and deregulation of cell cycle checkpoints ultimately trigger programmed cell death, or apoptosis.[1][5] This is evidenced by a significant increase in the sub-G0/G1 cell population and the activation of effector caspases, such as caspase-3.[1][2][5]

-

Down-regulation of Cyclin D1 and Cdk2: In some colon cancer cell lines, treatment with SU9516 has been shown to decrease the protein levels of both cyclin D1 and cdk2 by 10-60% after 24 hours.[6]

-

Modulation of Mcl-1 Expression: In certain contexts, such as in Caco-2 colon cancer cells, SU9516 can decrease the expression of the anti-apoptotic protein Mcl-1, thereby increasing the sensitivity of these cells to other apoptotic inducers like BH3 mimetics.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and effects of SU9516.

Table 1: In Vitro Kinase Inhibitory Activity of SU9516

| Target Kinase | IC50 (nM) |

| cdk2 | 22 |

| cdk1 | 40 |

| cdk4 | 200 |

| PKC | >10,000 |

| p38 | >10,000 |

| PDGFr | 18,000 |

| EGFR | >100,000 |

Data sourced from MedChemExpress and TargetMol product information.[2]

Table 2: Apoptotic Effects of SU9516 on Colon Cancer Cell Lines

| Cell Line | Treatment | Time Point (hours) | Metric | Result |

| RKO | 5 µM SU9516 | 24 | Fold Increase in Sub-G0/G1 Population | 20.7-fold increase over control |

| RKO | 5 µM SU9516 | 48 | Fold Increase in Sub-G0/G1 Population | 15.1-fold increase over control |

| RKO | 5 µM SU9516 | 72 | Fold Increase in Sub-G0/G1 Population | 14.6-fold increase over control |

| RKO | 5 µM and 10 µM SU9516 | 24 | % Active Caspase-3 Positive Cells | 26% (dose-dependent increase) |

| RKO | 5 µM and 10 µM SU9516 | 48 | % Active Caspase-3 Positive Cells | 52% (dose-dependent increase) |

| SW480 | 5 µM and 10 µM SU9516 | 24 | % Active Caspase-3 Positive Cells | 9% (dose-dependent increase) |

| SW480 | 5 µM and 10 µM SU9516 | 72 | % Active Caspase-3 Positive Cells | 26% (dose-dependent increase) |

Data extracted from Lane et al., 2001, Cancer Research.[1][5]

Visualized Signaling Pathway and Experimental Workflow

Signaling Pathway of SU9516 in Colon Cancer Cells

References

- 1. researchgate.net [researchgate.net]

- 2. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase 2 inhibitor SU9516 increases sensitivity of colorectal carcinoma cells Caco-2 but not HT29 to BH3 mimetic ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]

(E/Z)-SU9516: A Technical Guide to its Discovery and History as a CDK2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SU9516 is a synthetic, 3-substituted indolinone compound initially identified as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). Discovered through high-throughput screening, it demonstrated significant potential as an antineoplastic agent by inducing cell cycle arrest and apoptosis in cancer cell lines. Mechanistically, SU9516 acts as an ATP-competitive inhibitor of CDK2, preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb) and thereby blocking cell cycle progression. While its development as a cancer therapeutic did not advance to clinical trials, later research has unveiled novel mechanisms of action, including the inhibition of other kinase pathways like p65-NF-κB and SPAK/OSR1, leading to its investigation for new therapeutic applications such as Duchenne muscular dystrophy (DMD). This document provides a comprehensive overview of the discovery, mechanism of action, key experimental data, and protocols related to SU9516.

Discovery and History

SU9516 was identified via high-throughput screening of a chemical library for inhibitors of CDK2 activity. As a member of the indolinone class of compounds, it showed promising selectivity for CDK2 over other kinases. Early studies, particularly one published in 2001, established its role in inducing apoptosis in colon carcinoma cells, highlighting its potential as a cancer therapy. Subsequent research further characterized its kinetic properties and determined the crystal structure of SU9516 in a complex with CDK2, providing a structural basis for its inhibitory activity. Although it showed efficacy in preclinical models, its progression was hampered by factors including off-target effects. More recently, a cell-based screen for α7 integrin transcriptional enhancers unexpectedly re-identified SU9516, opening a new avenue of research for its use in treating DMD.

The compound is chemically known as 3-[1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one. The "(Z)" designation refers to the stereochemistry around the exocyclic double bond. The term (E/Z)-SU9516 acknowledges the existence of its geometric isomer, though the Z-isomer is the predominantly studied and active form against CDKs.

Mechanism of Action

SU9516's principal mechanism of action is the inhibition of the cyclin-CDK complex, primarily CDK2/cyclin E and CDK2/cyclin A. Progression through the G1/S phase of the cell cycle is critically dependent on the phosphorylation of the retinoblastoma protein (pRb) by these complexes. Phosphorylation of pRb causes it to dissociate from the E2F transcription factor, allowing E2F to activate the transcription of genes necessary for S-phase entry.

SU9516 is an ATP-competitive inhibitor, binding to the ATP pocket of CDK2 and preventing the transfer of phosphate to its substrates. This inhibition leads to:

-

Reduced pRb Phosphorylation: SU9516 treatment results in a time-dependent decrease in the phosphorylation of pRb.

-

E2F Sequestration: Hypophosphorylated pRb remains bound to E2F, repressing the transcription of S-phase genes. SU9516 promotes the accumulation of high molecular weight pRb/E2F complexes.

-

Cell Cycle Arrest: The blockage of E2F activity leads to cell cycle arrest, typically at the G0/G1 or G2/M transition, depending on the cell line.

-

Induction of Apoptosis: Prolonged cell cycle arrest by SU9516 triggers programmed cell death (apoptosis), marked by an increase in caspase-3 activation.

While highly potent against CDK2, SU9516 is not entirely specific and inhibits other kinases, albeit with lower potency. More recent studies have identified novel signaling pathways affected by SU9516, particularly relevant to its potential use in Duchenne muscular dystrophy.

-

SPAK/OSR1 Kinase Pathway: SU9516 was found to be a potent inhibitor of Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Inhibition of this pathway leads to an increase in the expression of α7β1 integrin, a protein that can ameliorate pathology in DMD.

-

p65-NF-κB Signaling: The compound also inhibits the pro-inflammatory p65-NF-κB signaling pathway. Chronic inflammation is a key driver of muscle degradation in DMD, and inhibition of this pathway contributes to the therapeutic effects observed in mouse models of the disease.

Data Presentation

The inhibitory activity of SU9516 has been quantified against a panel of kinases. The data clearly shows a preference for cyclin-dependent kinases, particularly CDK2.

| Kinase Target | Assay Type | Value (µM) | Fold Selectivity (vs CDK2) | Reference(s) |

| CDK2 | IC₅₀ | 0.022 | 1x | |

| CDK2/cyclin A | Kᵢ | 0.031 | - | |

| CDK1 | IC₅₀ | 0.04 | 1.8x | |

| CDK4 | IC₅₀ | 0.2 | 9x | |

| CDK5 | - | Similar to CDK2 | ~1x | |

| PKC | IC₅₀ | >10.0 | >450x | |

| p38 | IC₅₀ | >10.0 | >450x | |

| PDGFr | IC₅₀ | 18.0 | ~818x | |

| EGFR | IC₅₀ | >100.0 | >4500x |

IC₅₀: The half maximal inhibitory concentration. Kᵢ: The inhibition constant.

SU9516 demonstrates potent effects on cell physiology, leading to reduced viability and the induction of apoptosis.

| Cell Line | Assay | Concentration | Duration | Effect | Reference(s) |

| RKO | pRb Phosphorylation | 5 µM | 24-72 h | 4–52% decrease | |

| SW480 | pRb Phosphorylation | 5 µM | 24-72 h | 27–64% decrease | |

| RKO | Caspase-3 Activation | 5 µM | 24-48 h | 26-52% increase | |

| SW480 | Caspase-3 Activation | 5 µM | 24-72 h | 9-26% increase | |

| HT-29 | E2F Complex Formation | 5 µM | 24-48 h | Enhanced pRb/E2F complexes |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on methods cited in the literature for the characterization of SU9516.

This assay measures the ability of SU9516 to inhibit the phosphorylation of a substrate by a specific kinase.

-

Objective: To determine the IC₅₀ of SU9516 for CDK2 and CDK4.

-

Materials:

-

Recombinant purified CDK2/cyclin E and CDK4/cyclin D1 enzymes.

-

Substrates: Histone H1 (for CDK2) or GST-Rb (for CDK4).

-

[γ-³³P]ATP.

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 10% glycerol.

-

SU9516 serially diluted in DMSO.

-

P30 phosphocellulose filter mats and 1% phosphoric acid.

-

-

Procedure:

-

Kinase reactions are set up in a 96-well plate. Each well contains the assay buffer, substrate (e.g., 2 µg Histone H1), and a specific concentration of SU9516.

-

The reaction is initiated by adding the enzyme (e.g., 6 ng CDK2) and [γ-³³P]ATP (final concentration ~10 µM).

-

The plate is incubated for 1 hour at room temperature.

-

The reaction is stopped by adding 10% phosphoric acid.

-

A 25 µL aliquot of the reaction mixture is transferred to a P30 phosphocellulose filter mat.

-

The filter mat is washed three times with 1% phosphoric acid to remove unincorporated ATP, then air-dried.

-

Radioactivity incorporated into the substrate (trapped on the filter) is quantified using a liquid scintillation counter.

-

Data is plotted as percent inhibition versus log[SU9516], and the IC₅₀ is calculated using a non-linear regression curve fit.

-

The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure drug-induced cytotoxicity.

-

Objective: To assess the effect of SU9516 on the proliferation of cancer cell lines.

-

Materials:

-

RKO or SW480 cells.

-

Complete cell culture media.

-

SU9516.

-

10% Trichloroacetic acid (TCA), 0.4% SRB in 1% acetic acid, 10 mM Tris buffer (pH 9).

-

-

Procedure:

-

Cells are seeded in 96-well plates (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight.

-

Cells are treated with a range of SU9516 concentrations (e.g., 0.05 µM to 50 µM) for 24 hours.

-

After treatment, the drug-containing media is removed, cells are washed with PBS, and fresh media is added.

-

At desired time points (e.g., 0, 4, and 7 days post-treatment), cells are fixed by adding cold 10% TCA for 1 hour at 4°C.

-

Plates are washed with water and air-dried.

-

Fixed cells are stained with 0.4% SRB solution for 30 minutes.

-

Unbound dye is removed by washing with 1% acetic acid.

-

Bound dye is solubilized with 10 mM Tris buffer.

-

The absorbance is read on a microplate reader at 595 nm. The absorbance is proportional to the total cellular protein mass.

-

This method quantifies the percentage of apoptotic cells by measuring DNA content.

-

Objective: To determine if SU9516 induces apoptosis.

-

Materials:

-

RKO or SW480 cells.

-

SU9516.

-

Propidium Iodide (PI) staining solution (containing a permeabilizing agent like Triton X-100 and RNase).

-

-

Procedure:

-

Cells are treated with SU9516 (e.g., 5 µM) for various time points (24, 48, 72 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in PI staining solution.

-

Cells are incubated in the dark for 30 minutes.

-

The DNA content of individual cells is analyzed by flow cytometry.

-

Apoptotic cells, which have undergone DNA fragmentation, will appear as a distinct population with sub-diploid DNA content (the "sub-G0/G1" peak). The percentage of cells in this peak is quantified.

-

(E/Z)-SU9516 Isomer Separation and Characterization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU9516 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation and exhibiting potential as an anti-cancer agent. As a 3-substituted indolinone, SU9516 exists as geometric (E/Z) isomers, with the (Z)-isomer being the predominantly studied and biologically active form. This technical guide provides an in-depth overview of the separation, characterization, and biological significance of the (E/Z)-SU9516 isomers. It includes detailed methodologies for isomer separation and characterization, a summary of the known biological activities, and a discussion of the relevant signaling pathways.

Introduction

SU9516, chemically known as (3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-2,3-dihydro-1H-indol-2-one, is a small molecule inhibitor targeting several key regulators of the cell cycle, primarily CDK1, CDK2, and CDK5.[1][2] Its mode of action involves competing with ATP for the kinase binding site, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression.[3] The synthesis of 3-substituted indolinones like SU9516 often results in a mixture of (E) and (Z) geometric isomers. The spatial arrangement of the substituents around the exocyclic double bond significantly influences the molecule's ability to interact with its biological targets. Therefore, the separation and characterization of these isomers are critical for understanding their structure-activity relationships and for the development of selective therapeutic agents.

While the (Z)-isomer of SU9516 has been extensively studied and characterized, there is a notable lack of publicly available information regarding the specific biological activity of the (E)-isomer. This guide aims to consolidate the existing knowledge on (Z)-SU9516 and provide generalized protocols for the separation and characterization of both isomers based on established methods for analogous compounds.

This compound Isomer Separation

The separation of (E/Z) isomers of 3-substituted indolinones is typically achieved through chromatographic techniques. The choice of method depends on the scale of separation required, from analytical to preparative.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a robust method for isolating pure (E) and (Z) isomers of SU9516 from a crude reaction mixture.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Appropriate preparative-scale reverse-phase column (e.g., C18)

Reagents:

-

Crude mixture of this compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Additives for mobile phase modification (e.g., formic acid, trifluoroacetic acid)

Methodology:

-

Sample Preparation: Dissolve the crude this compound mixture in a suitable solvent, such as DMSO or the initial mobile phase, to a high concentration.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.

-

Gradient Elution: Employ a gradient elution method to effectively separate the two isomers. A typical gradient might start with a higher percentage of aqueous phase and gradually increase the organic phase (e.g., acetonitrile or methanol).

-

Example Gradient: Start with 10% acetonitrile in water (with 0.1% formic acid) and ramp up to 90% acetonitrile over 30-40 minutes.

-

-

Detection: Monitor the elution profile using a UV detector at a wavelength where both isomers exhibit strong absorbance (e.g., determined by UV-Vis spectroscopy of the crude mixture).

-

Fraction Collection: Collect the fractions corresponding to the two distinct peaks representing the (E) and (Z) isomers.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Solvent Removal: Remove the solvent from the purified fractions under reduced pressure to obtain the isolated isomers.

Isomer Characterization

Once separated, the individual (E) and (Z) isomers of SU9516 must be thoroughly characterized to confirm their identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between (E) and (Z) isomers based on the chemical shifts of specific protons. For 3-(imidazolylmethylidene)indolin-2-ones, the key diagnostic protons are the vinyl proton and the protons on the aromatic rings.

Methodology:

-

Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire 1H NMR and 13C NMR spectra.

-

For 3-substituted indolinones, the vinyl proton of the (Z)-isomer typically resonates at a slightly downfield chemical shift compared to the (E)-isomer due to the deshielding effect of the nearby carbonyl group. Conversely, the ortho-protons of the benzylidene ring in the (E)-isomer are generally more shielded.

-

Nuclear Overhauser Effect (NOE) experiments can provide definitive structural confirmation. An NOE between the vinyl proton and the proton at position 4 of the indolinone ring is characteristic of the (Z)-isomer.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of each isomer. The crystal structure of (Z)-SU9516 in complex with CDK2 has been determined, confirming its binding mode and interactions within the ATP-binding pocket.[3]

Methodology:

-

Grow single crystals of the purified (E) and (Z) isomers from a suitable solvent system.

-

Mount a suitable crystal on the diffractometer.

-

Collect diffraction data.

-

Solve and refine the crystal structure to determine the precise atomic coordinates and confirm the geometric configuration.

Quantitative Data Summary

The biological activity of (Z)-SU9516 has been characterized against several cyclin-dependent kinases. Currently, there is no publicly available quantitative data on the biological activity of the (E)-isomer.

| Target Kinase | (Z)-SU9516 IC₅₀ (nM) | Reference |

| CDK1 | 40 | [3] |

| CDK2 | 22 | [3] |

| CDK4 | 200 | [3] |

| CDK5 | Similar potency to CDK2 | [2] |

Table 1: Inhibitory activity of (Z)-SU9516 against various cyclin-dependent kinases.

Signaling Pathways and Biological Activity

(Z)-SU9516 exerts its biological effects by inhibiting CDKs, which are master regulators of the cell cycle. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

CDK-Mediated Cell Cycle Regulation

Experimental Workflow for Isomer Analysis

Conclusion

The separation and characterization of the (E/Z) isomers of SU9516 are fundamental to understanding its therapeutic potential. The (Z)-isomer has been identified as the biologically active form, potently inhibiting key CDKs involved in cell cycle progression. While robust methods exist for the separation and structural elucidation of these isomers, a significant knowledge gap remains concerning the biological activity of the (E)-isomer. Further investigation into the comparative pharmacology of both isomers is warranted to fully delineate the structure-activity relationship of SU9516 and to guide the design of next-generation CDK inhibitors with improved selectivity and efficacy.

References

(E/Z)-SU9516: A Potent Modulator of Cell Cycle Progression and Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-SU9516, a 3-substituted indolinone, has emerged as a significant small molecule inhibitor with profound effects on fundamental cellular processes. Primarily recognized as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), SU9516 plays a critical role in the regulation of the cell cycle and the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, detailing its impact on key signaling pathways. Furthermore, this document furnishes researchers with detailed experimental protocols for the assessment of SU9516's cellular effects and presents quantitative data in a structured format to facilitate comparative analysis. The intricate signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key drivers of the cell cycle, and their aberrant activity is frequently observed in various malignancies. This compound has been identified as a potent inhibitor of CDKs, with a particular selectivity for CDK2.[1][2] By targeting CDK2, SU9516 effectively halts cell cycle progression and, in many cancer cell lines, triggers programmed cell death, or apoptosis. This dual action makes SU9516 a compound of significant interest in the development of novel anti-cancer therapeutics. This guide will delve into the molecular mechanisms underpinning the bioactivity of SU9516, providing a technical resource for professionals in the field of cancer biology and drug discovery.

Mechanism of Action: Cell Cycle Regulation

SU9516 exerts its primary effect on cell cycle regulation by inhibiting the kinase activity of CDK2.[1][3] CDK2, in complex with its regulatory partner cyclin E or cyclin A, is crucial for the G1/S phase transition. A key substrate of the cyclin E/CDK2 complex is the retinoblastoma protein (pRb).[4]

In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for DNA replication and S-phase entry.[4][5] The phosphorylation of pRb by cyclin/CDK complexes, including cyclin E/CDK2, leads to a conformational change in pRb, causing the release of E2F.[5] Free E2F then activates the transcription of target genes, driving the cell into S phase.

SU9516, by inhibiting CDK2, prevents the hyperphosphorylation of pRb.[2] Consequently, pRb remains in its active, hypophosphorylated state, bound to E2F.[4] This sustained repression of E2F-mediated transcription results in a cell cycle arrest, typically at the G1/S boundary.[2][6] In some cell lines, a G2/M block has also been observed.[2]

Mechanism of Action: Apoptosis Induction

In addition to its cytostatic effects, SU9516 is a potent inducer of apoptosis in various cancer cell lines.[6][7] The apoptotic cascade initiated by SU9516 is multifaceted and involves the intrinsic, or mitochondrial, pathway of apoptosis.

A key event in SU9516-induced apoptosis is the transcriptional downregulation of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[7][8] Mcl-1 plays a crucial role in maintaining mitochondrial integrity by sequestering pro-apoptotic proteins like Bak and Bax. The reduction in Mcl-1 levels disrupts this balance, leading to the activation of Bak and Bax, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c into the cytoplasm.

Cytochrome c, in the cytosol, binds to Apaf-1, triggering the formation of the apoptosome. This complex then recruits and activates the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[6] Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various studies.

Table 1: Inhibitory Activity of SU9516 against Cyclin-Dependent Kinases

| Kinase | IC₅₀ (nM) | Reference(s) |

| CDK2 | 22 | [3] |

| CDK1 | 40 | [3] |

| CDK4 | 200 | [3] |

Table 2: Cellular Effects of SU9516 Treatment

| Cell Line | Parameter | Effect | Concentration | Time | Reference(s) |

| RKO (colon carcinoma) | pRb Phosphorylation | 4-64% decrease | 5 µM | Time-dependent | [2] |

| RKO (colon carcinoma) | Caspase-3 Activation | 5-84% increase | 5 µM | Time-dependent | [2] |

| RKO (colon carcinoma) | Apoptosis (sub-G0) | 20.7-fold increase over control | 5 µM | 24 h | [6] |

| SW480 (colon carcinoma) | Caspase-3 Activation | 9-26% increase | 5-10 µM | 24-72 h | [6] |

| U937 (leukemia) | Apoptosis Induction | Triggered | ≥5 µM | - | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle after treatment with SU9516.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow them to adhere overnight. Treat the cells with the desired concentrations of SU9516 and a vehicle control (e.g., DMSO) for the specified duration.

-

Cell Harvesting: For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using trypsin-EDTA. For suspension cells, collect them by centrifugation.

-

Washing: Wash the collected cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL. Incubate at -20°C for at least 2 hours (can be stored for longer periods).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI/RNase staining solution.

-

Incubation: Incubate the cells at room temperature for 15-30 minutes in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.

-

Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following SU9516 treatment.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Culture and treat cells with SU9516 as described in the cell cycle analysis protocol.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations: Viable (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+), and Necrotic (Annexin V-, PI+).

Western Blot Analysis of Cell Cycle and Apoptosis Markers

This protocol is for the detection and quantification of changes in protein expression levels of key cell cycle and apoptosis regulators following SU9516 treatment.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-pRb, anti-pRb, anti-Mcl-1, anti-cleaved caspase-3, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., actin).

Conclusion

This compound is a valuable research tool for investigating the intricate mechanisms of cell cycle control and apoptosis. Its potent and selective inhibition of CDK2 provides a specific means to probe the pRb-E2F pathway and its downstream consequences. The induction of apoptosis through the downregulation of Mcl-1 highlights a critical link between cell cycle machinery and the intrinsic apoptotic pathway. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of SU9516 and other CDK inhibitors in oncology and related fields. As our understanding of these fundamental cellular processes deepens, targeted therapies like SU9516 hold the promise of more effective and less toxic treatments for cancer and other proliferative disorders.

References

- 1. [PDF] A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells. | Semantic Scholar [semanticscholar.org]

- 2. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Commentary: SU9516 increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy. [rarediseasesjournal.com]

(E/Z)-SU9516 Kinase Selectivity Profile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of (E/Z)-SU9516, a potent cyclin-dependent kinase (CDK) inhibitor. The document details its inhibitory activity against a range of kinases, presents experimental protocols for assessing its potency, and illustrates its impact on key signaling pathways.

Kinase Selectivity and Potency

This compound is a 3-substituted indolinone that demonstrates potent, ATP-competitive inhibition of several cyclin-dependent kinases. Its primary target is CDK2, with reported IC50 values in the low nanomolar range. The compound also exhibits inhibitory activity against other CDKs, albeit at lower potencies. Recent studies have expanded its known target profile to include other kinase families, notably the STE20/SPS1-related proline-alanine-rich protein kinase (SPAK) and the oxidative stress response 1 (OSR1) kinase.

Quantitative Kinase Inhibition Data

The inhibitory activity of SU9516 has been characterized against various kinases. The following table summarizes the reported IC50 values.

| Kinase Target | IC50 (nM) | Notes |

| CDK2/cyclin A | 22 | Potent inhibition.[1][2][3] |

| CDK1/cyclin B | 40 | Potent inhibition.[1][2][3] |

| CDK4/cyclin D1 | 200 | Moderate inhibition.[1][2][3] |

| CDK5 | >60% inhibition at 1 µM | Data from KiNativ in situ profiling. |

| SPAK/OSR1 | ~80% inhibition at 100 nM | Data from KiNativ in situ profiling. |

| TLK2 | 57% inhibition at 500 nM | Tousled-like kinase 2.[4] |

| PKC | >10,000 | Slight activity.[3] |

| p38 | >10,000 | Slight activity.[3] |

| PDGFr | 18,000 | Slight activity.[3] |

| EGFR | >100,000 | Slight activity.[3] |

A broader screening study indicated that SU9516 has a narrow kinome spectrum, with only 10 kinases being inhibited by more than 80% at a concentration of 1 µM.[4] This suggests a degree of selectivity for its primary targets.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the kinase selectivity and potency of this compound.

Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)

This protocol describes a non-radioactive, luminescence-based assay for determining the IC50 value of SU9516 against a purified kinase such as CDK2/cyclin A. The ADP-Glo™ Kinase Assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Purified recombinant kinase (e.g., CDK2/CyclinA2)

-

Kinase-specific substrate (e.g., Histone H1)

-

This compound

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes or automated liquid handler

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µl of the diluted SU9516 or DMSO control.[5]

-

Add 2 µl of the kinase-substrate mixture (containing the appropriate concentration of kinase and substrate in Kinase Buffer).

-

Initiate the kinase reaction by adding 2 µl of ATP solution (at a concentration typically near the Km for the specific kinase).

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the SU9516 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Workflow for ADP-Glo™ Kinase Assay

References

- 1. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 7. worldwide.promega.com [worldwide.promega.com]

(E/Z)-SU9516: A Technical Guide to In Vitro and In Vivo Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro and in vivo stability of (E/Z)-SU9516, a potent cyclin-dependent kinase 2 (CDK2) inhibitor. This document summarizes key pharmacokinetic data, details relevant experimental methodologies, and illustrates the critical signaling pathways influenced by this compound.

Executive Summary

In Vivo Stability of SU9516

Pharmacokinetic studies in mice have provided initial insights into the in vivo stability and disposition of SU9516.

Quantitative In Vivo Pharmacokinetic Data

A key study investigated the pharmacokinetic profile of SU9516 in CD1 mice following a single oral gavage administration. The results are summarized in the table below.

| Parameter | Value | Species | Dosing | Reference |

| Serum Half-life (t½) | 1.03 hours | CD1 Mice | 10 mg/kg (single oral gavage) | [4] |

This relatively short half-life suggests that SU9516 is cleared rapidly from the systemic circulation in mice. The study also noted that at this dosage, the compound was near its maximum tolerated dose, with observed torpidity in the animals up to 24 hours post-treatment.[4] A longer-term study in mdx mice utilized a lower, well-tolerated dose of 5 mg/kg/day for 7 weeks to assess its therapeutic effects.[4]

In Vitro Stability of this compound

As of the latest literature review, specific quantitative data on the in vitro metabolic stability of this compound from studies using systems such as liver microsomes or hepatocytes could not be identified. Such studies are crucial for determining a compound's intrinsic clearance and predicting its metabolic fate.

In the absence of specific data for this compound, this guide provides a detailed, representative experimental protocol for a standard in vitro metabolic stability assay. This methodology can be adapted to evaluate the stability of this compound and generate the necessary comparative data.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol (Adapted from Sarathy et al., 2017)

This protocol outlines the methodology used to determine the in vivo pharmacokinetic profile of SU9516 in mice.[4]

Objective: To determine the serum half-life of SU9516 following oral administration in mice.

Materials:

-

SU9516

-

Vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin)

-

CD1 mice

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

Analytical instrumentation (e.g., LC-MS/MS) for SU9516 quantification

Procedure:

-

Animal Dosing: CD1 mice are administered a single 10 mg/kg dose of SU9516 via oral gavage. A control group receives the vehicle alone.

-

Sample Collection: Blood samples are collected from a cohort of animals (n=3 per time point) at various time points over a 24-hour period (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Sample Processing: Serum is isolated from the collected blood samples by centrifugation. Tissues of interest (e.g., intestine, muscle) may also be harvested.

-

Quantification of SU9516: The concentration of SU9516 in the serum and tissue homogenates is determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including the serum half-life (t½).

Representative In Vitro Metabolic Stability Assay Protocol

This protocol describes a general procedure for assessing the metabolic stability of a test compound, such as this compound, using liver microsomes.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

-

This compound

-

Liver microsomes (from relevant species, e.g., human, mouse)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer

-

Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)

-

Acetonitrile or other suitable quenching solvent containing an internal standard

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes and phosphate buffer in a 96-well plate.

-

Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).

-

Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (e.g., at a final concentration of 1 µM) and the NADPH regenerating system to the wells.

-

Time-course Incubation: The plate is incubated at 37°C with shaking. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching of Reaction: At each time point, the reaction in the collected aliquots is stopped by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance are calculated.

Signaling Pathways and Mechanisms of Action

SU9516 exerts its biological effects through the modulation of several key signaling pathways.

Primary Mechanism: CDK2 Inhibition and Cell Cycle Regulation

SU9516 is a potent inhibitor of CDK2, a key regulator of cell cycle progression. By inhibiting CDK2, SU9516 prevents the phosphorylation of the retinoblastoma protein (pRb). This leads to the sequestration of the E2F transcription factor, thereby blocking the G1/S phase transition and inducing cell cycle arrest and apoptosis.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SU9516 Increases α7β1 Integrin and Ameliorates Disease Progression in the mdx Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

(E/Z)-SU9516: A Technical Guide to its Off-Target Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-SU9516 is a synthetically derived small molecule belonging to the 3-substituted indolinone class of compounds. Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly with selectivity for CDK2, it has been instrumental in cell cycle research and has shown potential in anticancer studies. More recent investigations have revealed a broader bioactivity profile, including unexpected therapeutic potential in models of Duchenne muscular dystrophy. This guide provides a comprehensive overview of the off-target kinase inhibition profile of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways it modulates. Understanding this profile is critical for interpreting experimental results and exploring its full therapeutic and research applications.

Quantitative Kinase Inhibition Profile

SU9516's inhibitory activity extends beyond its primary CDK targets. While a complete public dataset from a comprehensive kinome scan is not available, existing literature provides valuable insights into its selectivity. The following tables summarize the known quantitative inhibition data for this compound against its primary and notable off-target kinases.

Table 1: Primary Cyclin-Dependent Kinase (CDK) Targets

| Kinase Target | IC50 (nM) | Ki (nM) | Mode of Inhibition |

| CDK2/cyclin A | 22 - 30 | 31 | ATP-competitive |

| CDK1/cyclin B | 40 - 200 | - | ATP-competitive |

| CDK4/cyclin D1 | 200 - 1700 | - | Non-competitive (with respect to ATP) |

| CDK5/p25 | ~22 | - | Not specified |

| CDK9 | 900 | - | Not specified |

Data compiled from multiple sources.[1][2][3]

Table 2: Notable Off-Target Kinase Inhibition

| Kinase Target | % Inhibition | Concentration (µM) |

| TLK2 | 57% | 0.5 |

| FLT3 | Major Off-Target | - |

| TRKC | Major Off-Target | - |

It has also been reported from broader kinase screens that SU9516 inhibits 10 kinases with over 80% inhibition at a concentration of 1 µM.

Experimental Protocols

The following protocols are representative of the methodologies used to determine the kinase inhibition profile of SU9516.

In Vitro CDK Kinase Inhibition Assay (Radiometric)

This protocol outlines a common method for measuring the inhibitory activity of SU9516 against CDK enzymes.

1. Reagents and Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin A, CDK1/cyclin B, CDK4/cyclin D1)

-

Histone H1 (for CDK1/2) or GST-Rb (for CDK4) as substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 10% glycerol)

-

This compound stock solution in DMSO

-

96-well polypropylene plates

-

P30 phosphocellulose filter mats

-

10% and 1% phosphoric acid

-

Scintillation counter and scintillation fluid

2. Assay Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the kinase substrate (e.g., 2 µg of Histone H1).

-

Add the diluted SU9516 or DMSO (for control wells).

-

Initiate the reaction by adding the CDK/cyclin enzyme (e.g., 6 ng of CDK2) and [γ-³³P]ATP (final concentration of ~10 µM, 0.2 µCi/well).

-

Incubate the reaction mixture for 1 hour at room temperature.

-

Stop the reaction by adding 10% phosphoric acid.

-

Transfer an aliquot of the reaction mixture onto a P30 phosphocellulose filter mat.

-

Wash the filter mat three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Air dry the filter mat.

-

Measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of kinase activity relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the SU9516 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]

KiNativ™ In Situ Kinase Profiling

For a broader, more physiologically relevant assessment of kinase engagement within a cellular context, the KiNativ™ platform can be employed. This method uses acyl-phosphate probes to covalently label the ATP binding site of kinases in cell lysates.

1. Workflow Overview:

-

Culture human cells (e.g., DMD patient myotubes) and treat with varying concentrations of SU9516 or DMSO control.

-

Lyse the cells to obtain the proteome.

-

Treat the lysates with a biotinylated acyl-phosphate nucleotide probe. This probe will covalently label the active site lysine of kinases that are not occupied by SU9516.

-

Digest the proteome with trypsin.

-

Enrich the probe-labeled peptides using streptavidin affinity chromatography.

-

Analyze the enriched peptides by targeted LC-MS/MS to identify and quantify the kinases that were not inhibited by SU9516.

2. Data Analysis:

-

The reduction in the abundance of a kinase's labeled peptide in the SU9516-treated samples compared to the control indicates target engagement and inhibition.

-

This method can provide a broad profile of kinases that directly interact with SU9516 in a complex biological sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by SU9516 and a general workflow for kinase inhibitor profiling.

Inhibition of the p65-NF-κB Pro-Inflammatory Pathway

SU9516 has been shown to inhibit the activation of the p65-NF-κB pathway, which plays a crucial role in inflammation.

Inhibition of the SPAK/OSR1 Signaling Pathway

SU9516 also demonstrates inhibitory action on the Ste20-related proline-alanine-rich kinase (SPAK)/Oxidative Stress-Responsive 1 (OSR1) pathway, which is involved in ion homeostasis.

General Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for characterizing the selectivity of a kinase inhibitor like SU9516.

References

- 1. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

(E/Z)-SU9516 for Inducing Apoptosis in Leukemia Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-SU9516 is a synthetic indolinone compound that has demonstrated potent pro-apoptotic effects in various cancer cell lines, including leukemia. As a selective inhibitor of cyclin-dependent kinases (CDKs), SU9516 disrupts cell cycle progression and triggers programmed cell death, making it a compound of significant interest for oncology research and drug development. This technical guide provides a comprehensive overview of the mechanisms, protocols, and available data related to the use of this compound for inducing apoptosis in leukemia cell lines.

Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of cyclin-dependent kinases, with the highest affinity for CDK2, followed by CDK1 and to a lesser extent, CDK4.[1] This inhibition of CDK activity is central to its anti-proliferative and pro-apoptotic effects.

Inhibition of the CDK/Rb/E2F Pathway

A primary mechanism of action of SU9516 involves the disruption of the retinoblastoma (Rb)/E2F signaling pathway. In normal cell cycle progression, CDKs phosphorylate the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for S-phase entry and cell cycle progression. By inhibiting CDKs, SU9516 prevents the hyperphosphorylation of pRb.[1][2] Hypophosphorylated pRb remains bound to E2F, sequestering it and preventing the transcription of its target genes. This leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1][2]

Downregulation of Mcl-1

A key event in SU9516-induced apoptosis in leukemia cells is the downregulation of the anti-apoptotic protein, Myeloid cell leukemia 1 (Mcl-1).[3] Mcl-1 is a member of the Bcl-2 family of proteins that prevents apoptosis by sequestering pro-apoptotic proteins. SU9516 has been shown to decrease the transcription of the MCL-1 gene, leading to a rapid reduction in Mcl-1 protein levels.[3] The loss of Mcl-1 unleashes pro-apoptotic signals, culminating in the activation of the caspase cascade and execution of apoptosis.

Data Presentation

Inhibitory Activity of SU9516 against Cyclin-Dependent Kinases

| Kinase | IC50 (nM) |

| CDK2 | 22 |

| CDK1 | 40 |

| CDK4 | 200 |

Note: Data compiled from multiple sources.[1]

Effects of SU9516 on Leukemia Cell Lines

Specific quantitative data on IC50 values, apoptosis rates, and cell cycle distribution for U937, Jurkat, and HL-60 cell lines treated with this compound are not consistently available in the public domain. The following table presents a qualitative summary based on available literature.

| Cell Line | Effect of SU9516 | Reference |

| U937 | Induces apoptosis, downregulation of Mcl-1 | [3] |

| Jurkat | Induces apoptosis, downregulation of Mcl-1 | [3] |

| HL-60 | Induces apoptosis, downregulation of Mcl-1 | [3] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of SU9516-Induced Apoptosis

Caption: SU9516 inhibits CDKs, leading to cell cycle arrest and Mcl-1 downregulation, ultimately inducing apoptosis.

Experimental Workflow for Assessing SU9516-Induced Apoptosis

Caption: Workflow for evaluating the apoptotic effects of this compound on leukemia cell lines.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: U937 (human monocytic leukemia), Jurkat (human T-cell leukemia), and HL-60 (human promyelocytic leukemia) cells are commonly used.

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

SU9516 Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Seed cells at a density of 2-5 x 10^5 cells/mL and allow them to acclimate before adding SU9516 at various concentrations for the desired time points (e.g., 24, 48, 72 hours).

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Harvest Cells: After treatment with SU9516, collect cells by centrifugation at 300 x g for 5 minutes.

-

Wash: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Harvest and Wash: Collect and wash the SU9516-treated cells with PBS as described above.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, Mcl-1, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent inducer of apoptosis in leukemia cell lines, acting primarily through the inhibition of CDKs, which leads to cell cycle arrest and downregulation of the anti-apoptotic protein Mcl-1. The experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy and mechanism of action of SU9516 in various leukemia models. Further research is warranted to fully elucidate the therapeutic potential of SU9516 and similar CDK inhibitors in the treatment of leukemia.

References

Methodological & Application

Application Notes and Protocols for (E/Z)-SU9516 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

(E/Z)-SU9516 is a potent cell-permeable inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant selectivity for CDK2. These application notes provide detailed protocols for the use of this compound in cell culture for studying cell cycle regulation, inducing apoptosis, and assessing cellular responses to CDK inhibition.

Mechanism of Action

This compound is the isomer of SU9516, a small molecule inhibitor that primarily targets the ATP-binding pocket of cyclin-dependent kinases. Its primary targets are CDK2, CDK1, and CDK4. By inhibiting these kinases, this compound disrupts the cell cycle progression, leading to cell cycle arrest and, in many cancer cell lines, apoptosis. The inhibition of CDK2 by SU9516 leads to a decrease in the phosphorylation of the retinoblastoma protein (pRb).[1][2] This hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and progression.[3] Furthermore, SU9516 has been shown to down-regulate the anti-apoptotic protein Mcl-1, contributing to its pro-apoptotic effects.[4]

Caption: Signaling pathway of this compound.

Quantitative Data

The inhibitory activity and cellular effects of SU9516 have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentrations (IC50) of SU9516 against Cyclin-Dependent Kinases

| Kinase | IC50 (nM) |

| CDK2 | 22 |

| CDK1 | 40 |

| CDK4 | 200 |

Data sourced from MedchemExpress.[4]

Table 2: Effective Concentrations of SU9516 in Various Cancer Cell Lines

| Cell Line | Assay | Concentration (µM) | Effect |

| RKO (Colon Carcinoma) | Cell Proliferation | 5 | Inhibition of cell cycle progression |

| SW480 (Colon Carcinoma) | Apoptosis | 5 | Induction of apoptosis |

| HT-29 (Colon Carcinoma) | pRb/E2F Complex | 5 | Enhanced pRb/E2F complex formation |

| Jurkat (T-cell Leukemia) | Chemosensitization | Not specified | Enhanced sensitivity to methotrexate |

| CCRF-CEM (T-cell Leukemia) | Chemosensitization | Not specified | Enhanced sensitivity to methotrexate |

| K562 (Erythroleukemia) | Chemosensitization | Not specified | Enhanced sensitivity to methotrexate |

Data compiled from various sources.[1][3]

Experimental Protocols

The following are detailed protocols for common experiments involving this compound treatment in cell culture.

Caption: General experimental workflow for cell culture treatment.

Preparation of this compound Stock and Working Solutions

-

Stock Solution (10 mM):

-

This compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in cell culture-grade Dimethyl Sulfoxide (DMSO).

-

For example, to prepare 1 ml of a 10 mM stock solution of SU9516 (Molecular Weight: 320.35 g/mol ), dissolve 3.20 mg of the compound in 1 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Working Solutions:

-

Prepare fresh working solutions by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.05 µM to 50 µM).

-

Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

-

Cell Viability/Cytotoxicity Assay (SRB Assay)

This protocol is adapted for a 96-well plate format.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the medium and add 100 µl of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Fixation: Gently add 50 µl of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µl of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µl of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Materials:

-

Cells of interest treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/ml)

-

Propidium Iodide (PI) staining solution (50 µg/ml in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and collect them. Combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 ml of ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.

-

Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µl of PBS containing 100 µg/ml RNase A. Incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µl of PI staining solution (final concentration 50 µg/ml). Incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Proteins (pRb, Mcl-1)

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pRb, anti-phospho-pRb, anti-Mcl-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 2. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]

- 3. wp.uthscsa.edu [wp.uthscsa.edu]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for (E/Z)-SU9516 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for determining the optimal concentration of (E/Z)-SU9516, a potent cyclin-dependent kinase (CDK) inhibitor, for Western blot analysis. The accompanying protocols offer step-by-step instructions for cell treatment and subsequent protein analysis.

Introduction

This compound is a small molecule inhibitor primarily targeting CDK2, with an IC50 of 22 nM.[1][2][3] It also demonstrates inhibitory activity against CDK1 and CDK4, with IC50 values of 40 nM and 200 nM, respectively.[1][2][3] This compound competitively binds to the ATP binding pocket of CDK1 and CDK2.[4] Due to its role in cell cycle regulation, SU9516 has been investigated for its therapeutic potential in cancer by inducing apoptosis and inhibiting cell proliferation.[4][5] More recently, it has been identified as an enhancer of α7β1 integrin expression, offering potential therapeutic avenues for conditions like Duchenne muscular dystrophy (DMD).[6][7]

Western blotting is a crucial technique to assess the efficacy and mechanism of action of SU9516 by measuring changes in the expression and phosphorylation status of target proteins. Determining the optimal concentration of SU9516 is critical for obtaining reliable and reproducible results.

Mechanism of Action

SU9516 primarily functions as a CDK inhibitor, which leads to cell cycle arrest and apoptosis in cancer cells.[4] Its inhibitory action on CDKs can lead to a decrease in the phosphorylation of the retinoblastoma protein (pRb).[4][8] Additionally, SU9516 has been shown to inhibit the p65-NF-κB and Ste20-related proline-alanine-rich kinase (SPAK)/OSR1 signaling pathways.[5][6][7] In the context of DMD, SU9516 treatment has been found to increase the expression of α7B integrin.[6]

Data Presentation: Quantitative Analysis of SU9516 Concentration in Western Blot

The following table summarizes the concentrations of SU9516 used in various studies for Western blot analysis, providing a starting point for optimization in your specific experimental setup.

| Cell Line/Model | SU9516 Concentration | Treatment Duration | Key Findings from Western Blot | Reference |

| Human DMD patient myotubes | 1 µM | Not Specified | ~3-fold inhibition of phosphorylated p65-NF-κB. | [6] |

| C2C12 myotubes | 12 µM | 48 hours | Increased levels of α7B integrin. | [6] |

| Telomerized human DMD patient myotubes | Dose-dependent (range not specified) | Not Specified | Increased levels of α7B integrin. | [6] |

| RKO and SW480 cells | 5 µM | Not Specified | Decreased CDK2-specific phosphorylation of pRb and induced apoptosis. | [1] |

| Human leukemia cell lines (U937) | ≥5 µM | Not Specified | Triggered apoptotic pathways. | [6] |

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot analysis.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate or culture dish to ensure they reach 70-80% confluency at the time of treatment.

-

Preparation of SU9516 Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or as recommended by the supplier.

-

Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 12, 20 µM) to determine the optimal concentration for your specific cell line and target protein. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest SU9516 treatment group.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of SU9516 or the vehicle control.

-